molecular formula C19H18N4OS3 B283999 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B283999
M. Wt: 414.6 g/mol
InChI Key: XMYZCGAGNZIIMA-UHFFFAOYSA-N
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Description

2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of certain enzymes in fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It also exhibits anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is its broad-spectrum activity against cancer cells, fungi, and bacteria. It also exhibits low toxicity towards normal cells. However, its solubility in water is poor, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide. One of the directions is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods and improved solubility can also be explored.

Synthesis Methods

The synthesis of 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been reported in various research articles. One of the methods involves the reaction of 4-methylthio-2-phenylthiazole with 4-methylphenacyl bromide in the presence of sodium hydride. The resulting compound is then reacted with hydrazine hydrate and carbon disulfide to obtain the final product.

Scientific Research Applications

2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C19H18N4OS3

Molecular Weight

414.6 g/mol

IUPAC Name

1-[[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C19H18N4OS3/c1-13-7-9-14(10-8-13)16-11-26-19(21-16)27-12-17(24)22-23-18(25)20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,23,25)

InChI Key

XMYZCGAGNZIIMA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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